3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 2-position and a 3-fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 3-fluorobenzaldehyde with benzyl cyanide in the presence of a base such as sodium ethoxide, followed by cyclization with urea to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant with a similar fluorophenyl group.
3-Fluorophenmetrazine: A phenylmorpholine-based stimulant.
3-Fluoromethamphetamine: Another stimulant with a fluorophenyl group.
Uniqueness
3-(3-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other fluorophenyl compounds, it features a pyrimidinone core, making it a valuable scaffold for drug design and material science applications.
Properties
CAS No. |
89069-61-4 |
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Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-4-8-14(11-13)19-15(20)9-10-18-16(19)12-5-2-1-3-6-12/h1-11H |
InChI Key |
AUHRAMBRCPNSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC(=CC=C3)F |
Origin of Product |
United States |
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